Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate
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Overview
Description
Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a thiazole ring, a pyridine ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloronicotinic acid with 4-methyl-2-aminothiazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate
- Ethyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate
- Methyl 6-methyl-3-(1,3-thiazol-2-yl)-2-pyridinecarboxylate
Uniqueness
Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate is unique due to the specific positioning of the methyl groups and the combination of the thiazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-5-9(10(13-7)12(15)16-3)11-14-8(2)6-17-11/h4-6H,1-3H3 |
InChI Key |
JODHQPNLGFZZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=CS2)C)C(=O)OC |
Origin of Product |
United States |
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